(4-Cyclopropoxy-6-fluoropyridin-3-YL)methanamine
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Overview
Description
(4-Cyclopropoxy-6-fluoropyridin-3-YL)methanamine is a chemical compound with the molecular formula C9H11FN2O and a molecular weight of 182.19 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group at the 4-position, a fluorine atom at the 6-position, and a methanamine group at the 3-position. It is used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-6-fluoropyridin-3-YL)methanamine typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropoxy group to the pyridine ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom at the 6-position.
Amination: Introduction of the methanamine group at the 3-position.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropoxy-6-fluoropyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom and the methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(4-Cyclopropoxy-6-fluoropyridin-3-YL)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-6-fluoropyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methanamine group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(6-Fluoropyridin-3-yl)methanamine: Similar structure but lacks the cyclopropoxy group.
(3-Fluoropyridin-4-yl)methanamine: Similar structure but with different substitution positions.
(6-Fluoropyridin-3-yl)methanamine dihydrochloride: A salt form with different physical properties.
Uniqueness
The uniqueness of (4-Cyclopropoxy-6-fluoropyridin-3-YL)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the cyclopropoxy group, fluorine atom, and methanamine group makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H11FN2O |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
(4-cyclopropyloxy-6-fluoropyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11FN2O/c10-9-3-8(13-7-1-2-7)6(4-11)5-12-9/h3,5,7H,1-2,4,11H2 |
InChI Key |
ALHOUFRVFSMDIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2CN)F |
Origin of Product |
United States |
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